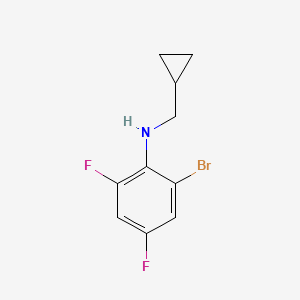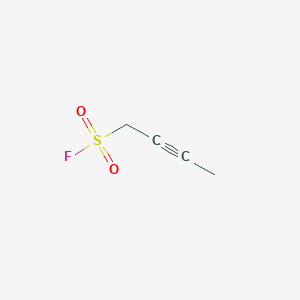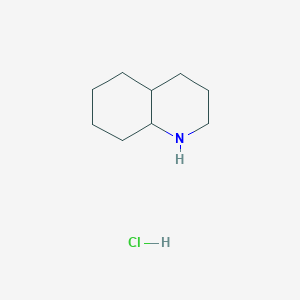
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and two fluorine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically involves the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the aniline ring. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets. The cyclopropylmethyl group can also influence its pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(methyl)-4,6-difluoroaniline: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-chloro-N-(cyclopropylmethyl)-4,6-difluoroaniline: Similar structure but with a chlorine atom instead of a bromine atom.
2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline: Similar structure but with only one fluorine atom.
Uniqueness
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is unique due to the combination of the bromine atom, cyclopropylmethyl group, and two fluorine atoms. This specific arrangement can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline |
InChI |
InChI=1S/C10H10BrF2N/c11-8-3-7(12)4-9(13)10(8)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |
InChI Key |
XXBGKDNHTAOUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13254258.png)

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)


![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)

amine hydrochloride](/img/structure/B13254326.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)
